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Compound of Interest

Compound Name: L-Isovaline

Cat. No.: B1672633 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for L-
isovaline, a non-proteinogenic amino acid of significant interest in astrobiology and

pharmacology. The guide is intended for researchers, scientists, and drug development

professionals, presenting key data in a structured format, detailing experimental protocols, and

illustrating the analytical workflow.

Spectroscopic Data Summary
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for L-isovaline.

1.1. Nuclear Magnetic resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield specific

experimental spectra for L-isovaline, the expected chemical shifts for ¹H and ¹³C NMR can be

predicted based on its structure (2-amino-2-methylbutanoic acid) and general principles of

NMR spectroscopy. The zwitterionic nature of amino acids in neutral aqueous solutions and

their different forms in acidic or basic solutions will influence the precise chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for L-Isovaline
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Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Ethyl -CH₃ (C4) 0.8 - 1.0 Triplet (t)

Ethyl -CH₂- (C3) 1.6 - 1.9 Quartet (q)

α-Methyl -CH₃ (C2') 1.4 - 1.6 Singlet (s)

Amine -NH₃⁺ 7.5 - 8.5 Broad Singlet (br s)

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The amine

protons are exchangeable and may not be observed in deuterated protic solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for L-Isovaline

Carbon Atom Predicted Chemical Shift (δ, ppm)

Ethyl -CH₃ (C4) 8 - 12

Ethyl -CH₂- (C3) 30 - 35

α-Methyl -CH₃ (C2') 22 - 28

α-Carbon (C2) 58 - 65

Carboxyl C=O (C1) 175 - 180

Note: The chemical shift of the carboxyl carbon is particularly sensitive to the pH of the

solution.

1.2. Infrared (IR) Spectroscopy

Specific, tabulated experimental IR data for L-isovaline is not readily available in public

databases. However, a study investigating the solid-phase chemistry of isovaline noted the loss

of a C=O stretching feature near 1717 cm⁻¹ as the molecule converts from a non-ionic to a

zwitterionic form upon warming.[1] The characteristic absorption bands for L-isovaline can be

predicted based on its functional groups.

Table 3: Characteristic IR Absorption Bands for L-Isovaline
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Amino Group (-NH₃⁺) N-H Stretch 3200 - 2800 Strong, Broad

Carboxylate Group (-

COO⁻)

C=O Asymmetric

Stretch
1600 - 1560 Strong

Carboxylate Group (-

COO⁻)

C=O Symmetric

Stretch
1450 - 1380 Moderate

Alkyl Group (C-H) C-H Stretch 2980 - 2850 Medium-Strong

Alkyl Group (C-H) C-H Bend 1470 - 1430 Medium

Note: In the solid state (e.g., KBr pellet), amino acids exist as zwitterions. The broad -NH₃⁺

stretch often overlaps with the C-H stretching vibrations.

1.3. Mass Spectrometry (MS)

L-Isovaline has a molecular weight of 117.15 g/mol . Mass spectrometry data confirms this

and provides insight into its fragmentation.

Table 4: Mass Spectrometry Data for L-Isovaline
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Parameter Value Ionization Method Notes

Molecular Weight 117.15 g/mol - Calculated

Monoisotopic Mass 117.078978594 Da - Calculated

Precursor Ion [M-H]⁻ 116.0 m/z LC-ESI-QQ
Observed in negative

ion mode.[2]

OPA/NAC Derivative

Ion
393.15 m/z LC-ToF-MS

Derivatized form for

enantiomeric excess

analysis.[3]

Derivatized Parent Ion 379 m/z ESI-QqQ-MS

Another derivatized

form for fragmentation

studies.[4]

Note: The fragmentation pattern of underivatized L-isovaline typically involves the loss of the

carboxyl group (CO₂) and subsequent fragmentation of the alkyl chain.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of L-isovaline are provided below.

2.1. Protocol for NMR Spectroscopy

This protocol is a general guideline for obtaining high-resolution ¹H and ¹³C NMR spectra of L-
isovaline.

Sample Preparation:

Accurately weigh 5-10 mg of L-isovaline for ¹H NMR, or 20-50 mg for ¹³C NMR, into a

clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O), or DMSO-d₆). For D₂O, adjusting the pD with NaOD or DCl may be necessary to

analyze specific ionic forms.

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
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Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR

tube to remove any particulate matter.

Cap the NMR tube and label it clearly.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters

include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID) signal.

Perform phase and baseline corrections on the resulting spectrum.

Calibrate the chemical shift axis using a known reference signal (e.g., the residual solvent

peak or an internal standard like DSS).

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Identify the chemical shift, multiplicity, and coupling constants for each signal.

2.2. Protocol for IR Spectroscopy (FTIR)

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform

Infrared (FTIR) spectroscopy using the KBr pellet method.

Sample Preparation:

Weigh approximately 1-2 mg of L-isovaline and 100-200 mg of dry, spectroscopic grade

Potassium Bromide (KBr).
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Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Transfer a portion of the powder into a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the

corresponding functional group vibrations.

2.3. Protocol for Mass Spectrometry (LC-MS)

This protocol provides a general method for the analysis of L-isovaline using Liquid

Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation:

Prepare a stock solution of L-isovaline (e.g., 1 mg/mL) in a suitable solvent, such as

water or a water/methanol mixture.

Perform serial dilutions to create a working solution at a concentration appropriate for the

instrument's sensitivity (e.g., 1-10 µg/mL).
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Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Data Acquisition:

Set up the LC system with a suitable column (e.g., a C18 reversed-phase column).

Develop a mobile phase gradient, typically using water with 0.1% formic acid (Solvent A)

and acetonitrile or methanol with 0.1% formic acid (Solvent B).

Set the ESI-MS parameters. For L-isovaline, both positive ([M+H]⁺, m/z 118.1) and

negative ([M-H]⁻, m/z 116.1) ion modes can be used. Key parameters to optimize include

capillary voltage, cone voltage, and desolvation gas temperature and flow.[1]

Inject the sample and acquire the data, recording the total ion chromatogram (TIC) and the

mass spectra across the elution profile.

Data Processing:

Extract the ion chromatogram for the expected m/z of L-isovaline to identify its retention

time.

Analyze the mass spectrum corresponding to the chromatographic peak to confirm the

mass of the parent ion.

If tandem MS (MS/MS) was performed, analyze the product ion spectrum to identify

characteristic fragment ions.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of L-isovaline, from initial sample preparation to final data interpretation.
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Workflow for Spectroscopic Analysis of L-Isovaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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